N-Methoxy-N,2-dimethylbenzamide

Description

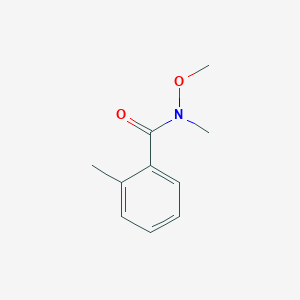

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)10(12)11(2)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCBISJCEBDQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462942 | |

| Record name | N-Methoxy-N,2-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130250-61-2 | |

| Record name | N-Methoxy-N,2-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxy-N,2-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methoxy-N,2-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of N-Methoxy-N,2-dimethylbenzamide. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and information extrapolated from closely related structural analogs. All data is presented to facilitate research and development activities in the chemical and pharmaceutical sciences.

Core Chemical Properties

This compound, a member of the benzamide class of compounds, possesses a chemical structure that makes it a potential building block in organic synthesis. Its properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 130250-61-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Predicted Boiling Point | 316.6 ± 21.0 °C | [1] |

| Predicted Density | 1.070 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile

Spectroscopic Data Overview

Detailed experimental spectra for this compound are not widely published. The following information is based on the analysis of structurally similar compounds, particularly ortho-substituted N-methoxy-N-methyl benzamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, the N-methoxy protons, and the protons of the methyl group on the benzene ring. A notable feature of ortho-substituted N-methoxy-N-methyl benzamides is the observation of broad signals for the N-methyl and N-methoxy protons at room temperature. This phenomenon is attributed to restricted rotation around the amide C-N bond, leading to the presence of rotamers. Upon heating, these broad signals are expected to sharpen into distinct singlets.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzoyl group, the amide carbonyl, the N-methyl group, the N-methoxy group, and the aromatic methyl group. Similar to the ¹H NMR, broadening of the N-methyl and N-methoxy carbon signals may be observed at room temperature.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic groups, and C-N and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns characteristic of benzamides. Common fragmentation pathways for related compounds involve cleavage of the amide bond.[3]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, a general synthetic approach can be derived from standard procedures for the preparation of Weinreb amides.

Proposed Synthesis of this compound

A plausible synthetic route involves the reaction of 2-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Materials:

-

2-methylbenzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine or another suitable base

-

Dichloromethane or other appropriate aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add pyridine to the solution.

-

Add 2-methylbenzoyl chloride dropwise to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to stir and warm to room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Visualizations

Logical Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Workflow for Characterization

Caption: A standard workflow for the analytical characterization of this compound.

Safety Information

This compound is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Synthesis of N-Methoxy-N,2-dimethylbenzamide from o-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methoxy-N,2-dimethylbenzamide, a Weinreb amide derivative of o-toluic acid. Weinreb amides are valuable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes, due to their ability to react with organometallic reagents without over-addition.[1][2] This document outlines the detailed reaction pathway, experimental protocols, and characterization data for the target molecule, intended for use by researchers and professionals in the fields of chemistry and drug development.

Synthetic Pathway

The synthesis of this compound from o-toluic acid is a well-established two-step process. The first step involves the activation of the carboxylic acid group of o-toluic acid by converting it into a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The second step is the nucleophilic acyl substitution of the resulting o-toluoyl chloride with N,O-dimethylhydroxylamine to form the desired Weinreb amide.[1][5][6]

The overall reaction scheme is presented below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.[5][7][8]

Step 1: Synthesis of o-Toluoyl Chloride

This procedure details the conversion of o-toluic acid to o-toluoyl chloride using thionyl chloride.

Materials:

-

o-Toluic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend o-toluic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the suspension at room temperature. The reaction is exothermic and will be accompanied by the evolution of HCl and SO₂ gases. This should be performed in a well-ventilated fume hood.

-

The reaction mixture is then heated to reflux (around 40°C for DCM) and stirred until the reaction is complete, which can be monitored by the cessation of gas evolution or by techniques such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After completion, the excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude o-toluoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound (Weinreb Amide Formation)

This protocol describes the reaction of o-toluoyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

o-Toluoyl chloride (from Step 1)

-

N,O-dimethylhydroxylamine hydrochloride

-

A suitable base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

-

In a separate flame-dried round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the base (typically 2.1 equivalents) to the solution.

-

To this mixture, add the crude o-toluoyl chloride (dissolved in a minimal amount of anhydrous DCM) dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Typical Amount (for 10 mmol scale) |

| o-Toluic Acid | 136.15 | 1.0 | 1.36 g |

| Thionyl Chloride | 118.97 | 1.2 | 1.0 mL (1.65 g) |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.1 | 1.07 g |

| Triethylamine | 101.19 | 2.1 | 2.9 mL (2.12 g) |

Table 1: Typical Reagent Quantities for the Synthesis.

| Product | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| This compound | 179.22 | 70-90% | Colorless to pale yellow oil |

Table 2: Product Information and Expected Yield.

Characterization Data

The characterization of this compound is crucial for confirming its identity and purity. Spectroscopic data is a key component of this characterization.

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | Due to restricted rotation around the C-N bond, broad signals for the N-Me and O-Me protons are often observed at room temperature. At elevated temperatures (e.g., 50-75°C), these signals sharpen into two distinct singlets. A typical room temperature spectrum may show broad humps around δ 3.2-3.4 ppm for the N-CH₃ and O-CH₃ protons, a singlet for the aryl-CH₃ around δ 2.3 ppm, and multiplets for the aromatic protons in the range of δ 7.1-7.4 ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | At room temperature, the N-Me carbon signal can be very broad or almost invisible. Upon heating, a sharp signal appears around δ 32.5 ppm. The O-Me carbon signal is typically observed around δ 60.8 ppm. The aryl-CH₃ carbon appears around δ 19.0 ppm, and the carbonyl carbon is observed around δ 169.0 ppm. Aromatic carbons will appear in the δ 125-140 ppm region. |

| Mass Spec (HRMS-ESI) | m/z [M+H]⁺ calculated for C₁₀H₁₄NO₂: 180.1025; Found: (Will vary based on experimental data). |

| IR (neat) | ν (cm⁻¹): ~1640 (C=O, amide). |

Table 3: Spectroscopic Data for this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of the synthesis and the logical relationship between the different stages.

Caption: Detailed experimental workflow for the synthesis.

Caption: Logical relationships between key components of the synthesis.

Safety Considerations

-

Thionyl chloride and o-toluoyl chloride are corrosive and lachrymatory. All manipulations should be carried out in a well-ventilated fume hood.[3]

-

Thionyl chloride reacts violently with water. All glassware must be thoroughly dried before use.[3]

-

Bases such as pyridine and triethylamine are flammable and have strong odors. Handle with care in a fume hood.

-

Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures to their specific laboratory settings.

References

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 2-Methoxy-N,N-dimethylbenzamide [synhet.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. What are the common synthesis methods for 4 - Toluoyl Chloride? - Blog [evergreensinochem.com]

- 7. rsc.org [rsc.org]

- 8. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]

Physical and chemical properties of N-Methoxy-N,2-dimethylbenzamide

This technical guide provides an in-depth overview of the physical and chemical properties of N-Methoxy-N,2-dimethylbenzamide, tailored for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, spectral data, and relevant experimental protocols.

Chemical Identity and Physical Properties

This compound, also known as a Weinreb amide derived from o-toluic acid, is a valuable reagent in organic synthesis. Its structure allows for controlled C-C bond formation with organometallic reagents to yield ketones.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2,N-DIMETHYL-N-METHOXYBENZAMIDE, SKL767 | [1] |

| CAS Number | 130250-61-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Boiling Point | 316.6 ± 21.0 °C (Predicted) | [1] |

| Density | 1.070 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy of this compound reveals interesting features related to hindered rotation around the amide C-N bond, leading to temperature-dependent spectral characteristics.

Table 2: NMR and Mass Spectrometry Data for this compound

| Data Type | Details | Source |

| ¹H NMR | (400 MHz, CDCl₃, at 25°C): δ 2.23 (s, 3H, CH₃), 3.18-3.42 (Two broad humps, 6H, NCH₃, OCH₃), 7.06-7.10 (m, 2H, ArH), 7.14-7.19 (m, 2H, ArH) | |

| (400 MHz, DMSO-d₆, at 75°C): δ 3.19 (s, 3H, NMe), 3.47 (s, 3H, OMe) | ||

| ¹³C NMR | (100 MHz, CDCl₃/TMS): δ 18.8, 32.5, 60.8, 125.2, 125.9, 129.0, 129.9, 134.5, 140.1, 169.6 | |

| (DMSO-d₆, at 75°C): δ 32.6 (NMe), 60.1 (OMe) | ||

| HRMS (ESI) | m/z Calculated for C₁₀H₁₄NO₂ [M+H]⁺: 179.0992, Found: 179.0988 |

At room temperature, the ¹H NMR spectrum shows broad humps for the N-methyl and N-methoxy protons due to slow rotation around the C-N amide bond, resulting in the presence of rotamers. As the temperature is increased, these signals sharpen into distinct singlets, indicating faster rotation and coalescence of the rotameric signals.

Experimental Protocols

The synthesis of this compound is typically achieved through the formation of a Weinreb amide from the corresponding carboxylic acid, o-toluic acid.

Synthesis of this compound from o-Toluic Acid

This protocol is based on the general synthesis of ortho-substituted N-methoxy-N-methyl benzamides.

Materials:

-

o-Toluic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

A suitable base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Acid Chloride Formation: o-Toluic acid is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere. A slight excess of oxalyl chloride or thionyl chloride is added, along with a catalytic amount of DMF. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude o-toluoyl chloride.

-

Amide Formation: The crude acid chloride is dissolved in fresh anhydrous solvent and cooled in an ice bath. A solution containing N,O-dimethylhydroxylamine hydrochloride and a base (approximately 2-3 equivalents) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable solvent system, such as a gradient of ethyl acetate in hexanes, to afford pure this compound.

Safety Information

Table 3: Hazard and Precautionary Statements

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands and skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Visualizations

Workflow for the Synthesis of this compound

References

Technical Guide: N-Methoxy-N,2-dimethylbenzamide (CAS 130250-61-2)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the identification, properties, and synthesis of N-Methoxy-N,2-dimethylbenzamide, a valuable reagent in organic synthesis.

Chemical Identification and Properties

This compound, also known as 2,N-dimethyl-N-methoxybenzamide, is a member of the Weinreb amide family. These amides are notable for their utility in the synthesis of ketones and aldehydes due to their resistance to over-addition of organometallic reagents.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,N-Dimethyl-N-methoxybenzamide, SKL767, Benzamide, N-methoxy-N,2-dimethyl- |

| CAS Number | 130250-61-2[1] |

| Molecular Formula | C₁₀H₁₃NO₂[1] |

| Molecular Weight | 179.22 g/mol [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 316.6 ± 21.0 °C (Predicted) | [1] |

| Density | 1.070 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound. Work in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Table 3: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Synthesis

This compound can be synthesized via the formation of a Weinreb amide. A general and robust method involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the synthesis of Weinreb amides and can be adapted for this compound starting from 2-methylbenzoic acid.

Materials:

-

2-Methylbenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

Step 1: Formation of 2-Methylbenzoyl chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzoic acid in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (or thionyl chloride) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-methylbenzoyl chloride. This is often used in the next step without further purification.

Step 2: Formation of this compound

-

In a separate flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM.

-

Cool the suspension to 0 °C and slowly add a base, such as pyridine or triethylamine (approximately 2.2 equivalents), to neutralize the hydrochloride salt and generate the free amine.

-

Slowly add the crude 2-methylbenzoyl chloride from Step 1 to the stirred suspension of the free amine at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Synthesis of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Due to restricted rotation around the amide C-N bond, the 1H and 13C NMR spectra of ortho-substituted N-methoxy-N-methyl benzamides can exhibit broad signals or multiple signals for the N-methoxy and N-methyl groups at room temperature. These signals tend to sharpen at higher temperatures.

Table 4: Predicted and Reported NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reported Chemical Shift for ortho-substituted analogs (δ, ppm) |

| ¹H NMR | Aromatic protons: ~7.2-7.4 | Aromatic protons: 7.18-7.26 (m) |

| N-CH₃: ~3.2-3.4 | N-CH₃: 2.98-3.45 (broad humps or singlets) | |

| O-CH₃: ~3.7-3.8 | O-CH₃: 3.70-3.82 (broad hump or singlet) | |

| Ar-CH₃: ~2.3-2.5 | - | |

| ¹³C NMR | Carbonyl (C=O): ~168-170 | Carbonyl (C=O): 167.9 |

| Aromatic carbons: ~125-140 | Aromatic carbons: 126.2, 127.2, 128.9, 129.9, 132.1, 134.7 | |

| N-CH₃: ~32-34 | N-CH₃: 31.8 (broad) | |

| O-CH₃: ~60-62 | O-CH₃: 60.9 | |

| Ar-CH₃: ~19-21 | - |

Note: Specific spectral data for this compound (CAS 130250-61-2) is limited in the public domain. The provided data is based on predictions and reported data for structurally similar compounds.

Applications in Research and Development

This compound, as a Weinreb amide, is a key intermediate in organic synthesis. Its primary application lies in the controlled formation of ketones and aldehydes. The Weinreb amide functionality allows for the addition of a single equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to the carbonyl group, followed by acidic workup to yield the corresponding ketone without the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity makes it an invaluable tool for the construction of complex molecules in medicinal chemistry and drug discovery.

Caption: Reaction pathway of a Weinreb amide.

References

An In-depth Technical Guide on the Structure and Bonding in N-Methoxy-N,2-dimethylbenzamide

This technical guide provides a comprehensive overview of the structure, bonding, and spectroscopic properties of N-Methoxy-N,2-dimethylbenzamide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Bonding

This compound, a member of the Weinreb amide class of compounds, possesses a unique structural arrangement that influences its chemical reactivity and physical properties. Weinreb amides are N-methoxy-N-methylamides that are notable for their utility in organic synthesis, particularly in the preparation of ketones and aldehydes.[1] The presence of the methoxy group on the nitrogen atom is key to their controlled reactivity, allowing for the formation of a stable tetrahedral intermediate upon reaction with organometallic reagents.[1]

While specific crystallographic data for this compound is not publicly available, the crystal structure of a closely related compound, 4-Methoxy-N-methylbenzamide, provides valuable insights into the expected bond lengths and angles.[1] It is important to note that the ortho-methyl group in the target molecule will induce steric effects that may lead to deviations from the parameters observed in the para-substituted analogue. In 4-Methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene ring is 10.6 (1)°.[1] In the crystal structure, molecules are interconnected through N—H⋯O hydrogen bonds.[1]

A key feature of ortho-substituted N-methoxy-N-methyl benzamides, including this compound, is the restricted rotation around the C-N amide bond. This phenomenon gives rise to the existence of rotamers, which are observable by temperature-dependent NMR spectroscopy.[2] At room temperature, the ¹H NMR spectrum shows broad signals for the N-methyl and N-methoxy protons, which sharpen into distinct singlets at elevated temperatures as the rate of rotation increases.[2]

Table 1: Bond Lengths and Angles for the Related Compound 4-Methoxy-N-methylbenzamide [1]

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| C-N | Data not available |

| C=O | Data not available |

| N-O | Data not available |

| Bond Angles (°) | |

| O=C-N | Data not available |

| C-N-O | Data not available |

| Dihedral Angle (°) | |

| Amide group & Benzene ring | 10.6 (1) |

Note: Specific bond lengths and angles were not provided in the cited source. The dihedral angle is presented as reported.

Spectroscopic Data

The NMR spectra of this compound are characterized by temperature-dependent features due to the presence of rotamers.

¹H NMR Spectroscopy: At room temperature (25°C) in CDCl₃, the N-methyl and O-methyl protons appear as two broad humps between δ 3.18 and 3.42 ppm.[2] Upon heating to 50°C in CDCl₃, these signals sharpen into two distinct singlets.[2] The aromatic protons appear as a multiplet in the range of δ 7.06-7.19 ppm, and the ortho-methyl group gives a singlet at δ 2.23 ppm.[2]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ at room temperature shows signals for the aromatic carbons, the carbonyl carbon, and the methyl groups. The signal for the N-methyl carbon is notably broad and almost invisible at room temperature but becomes a sharp peak at higher temperatures.[2]

Table 2: ¹H NMR Spectroscopic Data for this compound (Compound 5a) [2]

| Temperature (°C) | Solvent | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 25 | CDCl₃ | 2.23 | s | Ar-CH₃ |

| 25 | CDCl₃ | 3.18-3.42 | two broad humps | N-CH₃, O-CH₃ |

| 25 | CDCl₃ | 7.06-7.19 | m | Ar-H |

| 50 | CDCl₃ | Not specified | two sharp singlets | N-CH₃, O-CH₃ |

| 75 | DMSO-d₆ | Not specified | two sharp singlets | N-CH₃, O-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Compound 5a) [2]

| Temperature (°C) | Solvent | Chemical Shift (δ ppm) | Assignment |

| 25 | CDCl₃ | 18.8 | Ar-CH₃ |

| 25 | CDCl₃ | 32.5 (broad) | N-CH₃ |

| 25 | CDCl₃ | 60.8 | O-CH₃ |

| 25 | CDCl₃ | 125.2, 125.9, 129.0, 129.9, 134.5, 140.1 | Ar-C |

| 25 | CDCl₃ | 169.6 | C=O |

| 75 | DMSO-d₆ | 32.9 (sharp) | N-CH₃ |

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 4: IR Spectroscopic Data for this compound (Compound 5a) [2]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Tentative) |

| 3021 | C-H stretch (aromatic) |

| 2401 | Not assigned |

| 1646 | C=O stretch (amide I) |

| 1450.2 | C-H bend (methyl) |

| 1379 | C-H bend (methyl) |

| 1223 | C-N stretch |

| 992 | Not assigned |

| 753 | C-H out-of-plane bend (aromatic) |

Experimental Protocols

The following is a general procedure adapted from the synthesis of ortho-substituted N-methoxy-N-methyl benzamides.[2]

Materials:

-

2-Methylbenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM, add pyridine at 0 °C.

-

Slowly add a solution of 2-methylbenzoyl chloride in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

High-resolution ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using tetramethylsilane (TMS) as an internal standard.[2] For temperature-dependent studies, spectra are acquired at various temperatures (e.g., 25°C, 40°C, 50°C, 75°C) to observe the coalescence and sharpening of signals corresponding to the rotamers.

Infrared spectra are recorded on an FTIR spectrometer. The sample can be analyzed as a neat liquid or in a suitable solvent such as chloroform (CHCl₃).[2]

Visualizations

Caption: Molecular structure of this compound.

Caption: General synthesis workflow for this compound.

Caption: Restricted rotation and rotameric equilibrium in this compound.

References

An In-depth Technical Guide to N-Methoxy-N,2-dimethylbenzamide and its Role as a Weinreb Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Weinreb Amides

Weinreb amides, or N-methoxy-N-methylamides, are a class of amides that have become indispensable tools in modern organic synthesis. Their primary utility lies in their reaction with organometallic reagents, such as Grignard reagents and organolithium compounds, to produce ketones in high yields. Unlike other acylating agents like esters or acid chlorides, Weinreb amides effectively prevent the common side reaction of over-addition, where the organometallic reagent adds to the newly formed ketone to yield a tertiary alcohol. This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate.

N-Methoxy-N,2-dimethylbenzamide is a specific example of a Weinreb amide, featuring a methyl group at the ortho position of the benzene ring. This substitution can influence the molecule's conformation and reactivity, as will be discussed in subsequent sections.

Synthesis of this compound

The synthesis of Weinreb amides, including this compound, generally involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine or its hydrochloride salt. The most common precursor is the corresponding acyl chloride.

A general procedure for the synthesis of a Weinreb amide from an acyl chloride is as follows:

Experimental Protocol: General Synthesis of Weinreb Amides from Acyl Chlorides

-

Materials:

-

Acyl chloride (e.g., 2-methylbenzoyl chloride) (1.0 eq)

-

N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 eq)

-

A suitable base, such as pyridine or triethylamine (2.0-2.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent

-

-

Procedure:

-

A solution of the acyl chloride in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

-

N,O-dimethylhydroxylamine hydrochloride is added to the solution, followed by the slow, dropwise addition of the base.

-

The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature, with the progress of the reaction being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel or by distillation.

-

Spectroscopic Properties and Structural Characteristics

The ortho-methyl group in this compound introduces steric hindrance that significantly impacts its conformational dynamics in solution. This is particularly evident in its ¹H NMR spectrum.

At room temperature, the ¹H NMR spectrum of this compound and other ortho-substituted N-methoxy-N-methyl benzamides often displays broad humps for the N-methoxy (N-OCH₃) and N-methyl (N-CH₃) protons. This broadening is attributed to the presence of slowly interconverting rotamers arising from restricted rotation around the amide C-N bond. The steric clash between the ortho-substituent and the N-methoxy/N-methyl groups raises the energy barrier for this rotation.

Upon heating, the rate of rotation increases, leading to the coalescence of these broad signals into sharp singlets. This phenomenon is a key characteristic of ortho-substituted Weinreb benzamides and can be studied using variable temperature NMR spectroscopy.

Table 1: Spectroscopic Data for Ortho-Substituted N-Methoxy-N-methyl Benzamides

| Compound | ¹H NMR (400 MHz, CDCl₃, 25 °C) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | IR (CHCl₃) cm⁻¹ |

| This compound | 3.18-3.42 (two broad humps, 6H, NCH₃, OCH₃) | Not explicitly reported for this specific compound in the provided source, but the N-Me carbon signal is noted to be a small hump around 32.5 ppm at room temperature. | Not explicitly reported for this specific compound in the provided source. |

| 2-Chloro-N-methoxy-N-methylbenzamide | 3.82-2.98 (four signals, 6H, NCH₃, OCH₃) | 31.8, 60.9, 126.2, 127.2, 128.9, 129.9, 132.1, 134.7, 167.9 | Not reported |

Note: The ¹H NMR data for this compound shows broad humps at room temperature, which resolve into two sharp singlets at elevated temperatures (e.g., 50 °C in CDCl₃ or 75 °C in DMSO-d₆).

Role in Ketone Synthesis: The Weinreb Reaction

The primary application of this compound, as with all Weinreb amides, is in the synthesis of ketones. The reaction proceeds through the nucleophilic addition of an organometallic reagent to the carbonyl carbon of the amide.

Mechanism of the Weinreb Ketone Synthesis

The key to the success of the Weinreb ketone synthesis is the formation of a stable tetrahedral intermediate. After the initial nucleophilic attack by the organometallic reagent (R'-M), the resulting negatively charged oxygen and the nitrogen-bound methoxy group chelate to the metal cation (M⁺). This five-membered chelated intermediate is stable at low temperatures and does not readily collapse to eliminate the methoxide group.

Upon acidic workup, this stable intermediate is hydrolyzed to release the desired ketone. This mechanism prevents the second equivalent of the organometallic reagent from adding to the carbonyl group, thus avoiding the formation of tertiary alcohols.

Experimental Considerations for Ketone Synthesis

-

Reaction Conditions: The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate.

-

Stoichiometry: While an excess of the organometallic reagent can be used without significant over-addition, it is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete consumption of the Weinreb amide.

-

Workup: The reaction is quenched with an aqueous acid solution (e.g., NH₄Cl or dilute HCl) to hydrolyze the intermediate and liberate the ketone.

Table 2: Hypothetical Reaction Data for Ketone Synthesis

| Weinreb Amide | Organometallic Reagent | Product Ketone | Expected Yield |

| This compound | Phenylmagnesium bromide | 2-Methylbenzophenone | High |

| This compound | Ethylmagnesium bromide | 1-(2-Methylphenyl)propan-1-one | High |

Note: Specific yield data for reactions with this compound were not found in the search results. The yields are expected to be high based on the general reactivity of Weinreb amides.

Influence of the Ortho-Methyl Group

The presence of the 2-methyl group on the benzamide ring can have several effects on the reactivity of this compound compared to its unsubstituted counterpart:

-

Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the nucleophilic organometallic reagent to the carbonyl carbon. This may lead to slower reaction rates compared to unhindered Weinreb amides. However, the effect is generally not significant enough to prevent the reaction from proceeding in high yield.

-

Conformational Effects: As discussed in the context of the NMR spectra, the 2-methyl group restricts the rotation around the C-N amide bond, leading to the presence of distinct rotamers at room temperature. This conformational rigidity could potentially influence the transition state of the reaction with organometallic reagents.

-

Electronic Effects: The methyl group is a weak electron-donating group, which might slightly decrease the electrophilicity of the carbonyl carbon. However, this electronic effect is generally considered to be minor compared to the steric and conformational effects.

Conclusion

The Advent of Precision in Carbonyl Chemistry: A Technical Guide to N-Methoxy-N-Methylamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the precise and controlled formation of carbon-carbon bonds to create ketones and aldehydes is a cornerstone of molecular construction. Historically, the reaction of organometallic reagents with common acylating agents, such as acid chlorides or esters, has been fraught with the challenge of over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2][3][4] This lack of control often complicates synthetic routes, necessitating cumbersome protection-deprotection strategies and reducing overall efficiency. A significant breakthrough in overcoming this fundamental challenge came in 1981 with the introduction of N-methoxy-N-methylamides, now widely known as Weinreb amides, by Steven M. Weinreb and Steven Nahm.[1][5][6] This innovative class of reagents provided a robust and general solution for the synthesis of ketones and aldehydes from organometallic reagents, distinguished by its remarkable chemoselectivity and broad functional group tolerance.[4][7]

This technical guide provides an in-depth exploration of the discovery, history, and synthetic utility of N-methoxy-N-methylamides. It will detail the seminal experimental protocols, present key quantitative data, and illustrate the underlying mechanistic principles that account for their unique reactivity.

The Discovery and Pioneering Work of Weinreb and Nahm

Steven M. Weinreb, a prominent chemist at Pennsylvania State University, and his colleague Steven Nahm, developed the Weinreb ketone synthesis to address the persistent issue of over-addition in reactions of organometallic reagents with acyl compounds.[1][5] Their seminal 1981 publication in Tetrahedron Letters titled "N-methoxy-n-methylamides as effective acylating agents" detailed a novel method for ketone synthesis that proceeded in high yields without the formation of tertiary alcohol byproducts.[6] They also reported the synthesis of aldehydes by reduction of the amide with an excess of lithium aluminum hydride.[1]

The key to their approach was the use of N,O-dimethylhydroxylamine to convert carboxylic acid derivatives into the corresponding N-methoxy-N-methylamides.[1][2][7] These amides, upon reaction with Grignard or organolithium reagents, form a stable, chelated tetrahedral intermediate.[1][2][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing the common over-addition of a second equivalent of the organometallic reagent.[1][3][4][7]

The Underlying Mechanism of Action

The remarkable selectivity of the Weinreb amide is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition of an organometallic reagent.[2][8][9] The methoxy group on the nitrogen atom plays a crucial role in chelating the metal ion (e.g., MgX or Li), stabilizing the intermediate and preventing its premature collapse to a ketone.[1][3] This chelated intermediate is unreactive towards further nucleophilic attack. Subsequent aqueous workup protonates the alkoxide and leads to the elimination of N-methoxy-N-methylamine, affording the desired ketone.

Experimental Protocols

Preparation of N-Methoxy-N-methylamides (Weinreb Amides)

The preparation of Weinreb amides can be achieved from a variety of carboxylic acid derivatives. The most common method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

General Procedure for the Synthesis of an N-Methoxy-N-methylamide from an Acid Chloride:

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added a base such as pyridine or triethylamine (2.2 eq). The corresponding acid chloride (1.0 eq) is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.

A variety of other methods for the synthesis of Weinreb amides have also been developed, starting from carboxylic acids, esters, or lactones.[2][10]

Weinreb Ketone Synthesis

The hallmark reaction of Weinreb amides is their conversion to ketones using organometallic reagents.

General Procedure for the Weinreb Ketone Synthesis:

To a solution of the N-methoxy-N-methylamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C or -78 °C is added the organometallic reagent (e.g., a Grignard reagent or an organolithium reagent, 1.1-1.5 eq) dropwise. The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) and then quenched by the addition of a saturated aqueous solution of NH₄Cl or 1 M HCl. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting ketone is then purified by column chromatography or distillation.

Quantitative Data

The following tables summarize representative yields for the preparation of Weinreb amides and their subsequent conversion to ketones, as reported in the seminal literature and subsequent studies.

Table 1: Synthesis of N-Methoxy-N-methylamides

| Carboxylic Acid Derivative | Reagent and Conditions | Product | Yield (%) | Reference |

| Benzoyl chloride | N,O-dimethylhydroxylamine HCl, Pyridine, CH₂Cl₂, RT | N-methoxy-N-methylbenzamide | 95 | [6] |

| Acetyl chloride | N,O-dimethylhydroxylamine HCl, TEA, CH₂Cl₂, 0 °C to RT | N-methoxy-N-methylacetamide | 78 | [11] |

| 4-Pentenoic acid | (COCl)₂, DMF (cat.), CH₂Cl₂ then Me(OMe)NH·HCl, Pyridine | N-methoxy-N-methyl-4-pentenamide | 85 | [2] |

| Z-L-Phenylalanine | 2-chloro-1-methylpyridinium iodide, Me(OMe)NH·HCl, N-methylmorpholine, CH₂Cl₂, reflux | N-methoxy-N-methyl-Z-L-phenylalaninamide | 92 | [12] |

Table 2: Synthesis of Ketones from N-Methoxy-N-methylamides

| N-Methoxy-N-methylamide | Organometallic Reagent | Product | Yield (%) | Reference |

| N-methoxy-N-methylbenzamide | CH₃MgBr | Acetophenone | 96 | [6] |

| N-methoxy-N-methylbenzamide | PhLi | Benzophenone | 92 | [6] |

| N-methoxy-N-methyl-4-pentenamide | Isopropenylmagnesium bromide | 6-Methyl-1,5-heptadien-4-one | 87 | [6] |

| N-methoxy-N-methyl-Z-L-phenylalaninamide | MeMgBr | N-benzyloxycarbonyl-1-amino-3-phenyl-2-butanone | 85 | [12] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a ketone via a Weinreb amide intermediate.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Steven M. Weinreb - Wikipedia [en.wikipedia.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 12. tandfonline.com [tandfonline.com]

Spectroscopic Profile of N-Methoxy-N,2-dimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-Methoxy-N,2-dimethylbenzamide (CAS No. 130250-61-2), a Weinreb amide of significant interest in organic synthesis. The document is structured to offer an in-depth resource for researchers utilizing this compound, with a focus on its characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The spectroscopic analysis of this compound is crucial for its identification and for ensuring its purity in synthetic applications. The following sections present the available data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. The presence of rotamers due to restricted rotation around the amide C-N bond significantly influences the appearance of its NMR spectra, particularly at room temperature. This phenomenon often leads to broadened signals for the N-methoxy and N-methyl groups. Variable temperature NMR studies are therefore essential for a complete analysis.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ar-CH₃ | 2.23 | Singlet | At 25°C in CDCl₃, this signal is sharp. |

| Ar-H | 7.06-7.19 | Multiplet | Aromatic protons appear as a complex multiplet. |

| N-CH₃ & O-CH₃ | 3.18-3.42 | Two broad humps | At 25°C in CDCl₃, these signals are broadened due to the presence of rotamers. |

| N-CH₃ | 3.19 | Singlet | At 75°C in DMSO-d₆, the signal sharpens to a singlet. |

| O-CH₃ | 3.47 | Singlet | At 75°C in DMSO-d₆, this signal also sharpens to a singlet. |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Ar-CH₃ | 18.8 | |

| N-CH₃ | 32.5 | At room temperature, this signal can be a very broad hump, sometimes almost indistinguishable from the baseline. At 75°C in DMSO-d₆, it sharpens to a distinct peak. |

| O-CH₃ | 60.8 | This signal is typically sharp even at room temperature. |

| Aromatic C | 125.2, 125.9, 129.0, 129.9, 134.5, 140.1 | Aromatic carbons. |

| C=O | 169.6 | Carbonyl carbon. |

Note: The NMR data is based on studies of ortho-substituted N-methoxy-N-methyl benzamides, where this compound was a key subject of the investigation.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | 1650-1680 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch | 1000-1300 | Medium |

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for this compound has not been found. The expected fragmentation patterns under electron ionization (EI) can be inferred from the structure and general fragmentation rules for amides.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 179 | [M]⁺ (Molecular Ion) |

| 148 | [M - OCH₃]⁺ |

| 134 | [M - N(O)CH₃]⁺ |

| 119 | [C₆H₄(CH₃)CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific protocols for this compound are not published, the following general methodologies are standard for the analysis of small organic molecules.[1][2][3]

NMR Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H. For variable temperature experiments, the sample is allowed to equilibrate at the desired temperature for several minutes before data acquisition.

Fourier Transform Infrared (FTIR) Spectroscopy

The IR spectrum can be obtained using an FTIR spectrometer.[2] A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution in a suitable solvent like chloroform or dichloromethane can be prepared and the spectrum recorded in a liquid cell.[4] A background spectrum of the KBr plates or the solvent is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for pure samples, and ionized in the source.[3] The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a compound like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of N-Methoxy-N,2-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Methoxy-N,2-dimethylbenzamide, a compound of interest in drug discovery and development. Due to the limited availability of public data on this specific molecule, this guide furnishes detailed experimental protocols for determining its solubility and stability, alongside comparative physicochemical data from its close structural isomers. This document is intended to serve as a foundational resource for researchers initiating studies with this compound.

Core Compound Information

This compound is a substituted benzamide derivative. Its chemical structure, characterized by a methoxyamino group and a methyl group on the amide nitrogen, alongside a methyl group on the benzene ring, suggests it may have unique physicochemical properties relevant to its behavior in biological and chemical systems.

Data Presentation: Physicochemical Properties of this compound and Its Isomers

Table 1: Computed Physicochemical Properties of this compound Isomers

| Property | N-Methoxy-N,4-dimethylbenzamide[1] | N,N-diethyl-2-methoxybenzamide[2] | N-Methoxy-N-methylbenzamide[3] |

| Molecular Formula | C₁₀H₁₃NO₂[1] | C₁₂H₁₇NO₂[2] | C₉H₁₁NO₂[3] |

| Molecular Weight | 179.22 g/mol [1] | 207.27 g/mol [2] | 165.19 g/mol [3] |

| XLogP3 | 1.8[1] | 1.4[2] | 0.7[3] |

| Hydrogen Bond Donors | 0[1] | 0[2] | 0[3] |

| Hydrogen Bond Acceptors | 2[1] | 2[2] | 2[3] |

| Rotatable Bond Count | 2[1] | 3[2] | 2[3] |

| Topological Polar Surface Area | 29.5 Ų[1] | 29.5 Ų[2] | 29.5 Ų[3] |

Table 2: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) |

| Water | 25 | Thermodynamic | |

| Phosphate Buffered Saline (pH 7.4) | 25 | Thermodynamic | |

| Ethanol | 25 | Thermodynamic | |

| Methanol | 25 | Thermodynamic | |

| Acetonitrile | 25 | Thermodynamic | |

| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | |

| Dichloromethane | 25 | Thermodynamic |

Table 3: Template for Stability Data of this compound under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants Formed |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 | 60 | ||

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 | 60 | ||

| Oxidative | 3% H₂O₂ | 24, 48, 72 | 25 | ||

| Thermal | Dry Heat | 24, 48, 72 | 80 | ||

| Photolytic | UV Light (254 nm) | 24, 48, 72 | 25 |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on standard industry practices and can be adapted as needed.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 8, 24, 48 hours). Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Repeat the procedure for acid hydrolysis using 0.1 M NaOH.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and protected from light, taking samples at different time points.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Analyze samples at various time points.

-

Photolytic Degradation: Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber. Analyze samples at different time points and compare with a dark control.

-

Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a potential degradation pathway for benzamide compounds.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of N-Methoxy-N,2-dimethylbenzamide

This guide provides essential safety, handling, and storage information for N-Methoxy-N,2-dimethylbenzamide for researchers, scientists, and drug development professionals. Given that the toxicological properties of this specific compound have not been thoroughly investigated, it is crucial to handle it with a high degree of caution, adhering to established safety protocols for novel or uncharacterized chemical entities.

Hazard Identification and Classification

Based on data from structurally similar benzamide compounds, this compound should be treated as a potentially hazardous substance. The primary hazards associated with related benzamides include:

-

Skin Corrosion/Irritation : Causes skin irritation.[1][2][3][4][5][6][7][8]

-

Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2][3][4][5][6][7][8]

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2][3][5][6][8]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) |

Signal Word: Warning

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties (of Related Compounds)

Quantitative data for this compound is not available. The following table summarizes properties of related benzamide compounds to provide an indication of expected physical and chemical characteristics.

| Property | N,N-Dimethylbenzamide | 2-Methoxy-N,N-dimethylbenzamide | N-Methoxy-N-methylbenzamide | N-Methoxy-N,4-dimethylbenzamide |

| CAS Number | 611-74-5 | 7291-34-1 | 6919-61-5 | 122334-36-5 |

| Molecular Formula | C₉H₁₁NO | C₁₀H₁₃NO₂ | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 149.19 g/mol [3] | 179.22 g/mol [9] | 165.19 g/mol [2] | 179.22 g/mol [7][10] |

| Physical State | Solid | N/A | N/A | N/A |

| Appearance | Off-white[6] | N/A | N/A | N/A |

| Boiling Point | 146 - 150 °C @ 15mmHg | 100 °C at 0.4 Torr[9] | N/A | N/A |

| Melting Point | 28 - 32 °C | N/A | N/A | N/A |

| Flash Point | > 100 °C | N/A | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for toxicological or safety-related studies for this compound are not available in the public domain. When planning any experimental work with this compound, it is imperative to develop a comprehensive, site-specific risk assessment and handling protocol. This should be done in consultation with your institution's EHS department.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls:

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or with local exhaust ventilation.[11][12][13][14]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][12][13]

Personal Protective Equipment (PPE):

| Protection Type | Required Equipment | Specifications and Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing or dust generation.[8][11][12][15] | Provides a barrier against airborne particles and accidental splashes, protecting the eyes and face. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1][11][12][15] | Inspect gloves for any signs of degradation before use. Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after removal.[4][11] |

| Skin and Body Protection | A long-sleeved lab coat should be worn to protect skin and clothing.[12][15] For larger scale operations, chemical-resistant aprons or coveralls may be necessary.[12] | Provides a barrier against accidental spills and contact. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used if dust is generated or if engineering controls are inadequate.[1][11][12] | Prevents inhalation of dust particles and aerosols. |

Hygiene Measures:

-

Avoid all personal contact with the substance, including inhalation of any dust or vapors.[11]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][4][5][6]

-

Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[1][11]

-

Remove contaminated clothing and wash it before reuse.[1][4][5]

Safe Handling Workflow Diagram

Caption: Logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the recommended first aid procedures.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][5][6][13][16][17] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4][5][6][8][13][16] If skin irritation occurs, get medical advice/attention.[1][4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5][6][8][13][16][17] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][4][8] Never give anything by mouth to an unconscious person.[5][6][8][17] Call a physician or poison control center immediately.[5][6] |

First Aid Response Diagram

Caption: First aid procedures in case of exposure.

Storage and Disposal

Storage:

-

Keep containers tightly closed when not in use to prevent contamination and moisture absorption.[1][4][5][6][12]

-

Store away from incompatible materials such as strong oxidizing agents.[5][12][18]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[1][4]

-

Waste materials should be placed in a suitable, labeled container for disposal.[12]

-

Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[15]

-

Never dispose of this chemical down the drain.[19]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[5] Wear appropriate personal protective equipment (PPE) as outlined in Section 4.[1][4][5] Keep unnecessary personnel away.[1][4]

-

Environmental Precautions: Prevent product from entering drains.[4]

-

Containment and Cleanup: In case of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5][12] Avoid creating dust during cleanup.[12] For large spills, dike the spilled material if possible and contact your institution's EHS department.[1]

References

- 1. cdn.chemservice.com [cdn.chemservice.com]

- 2. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. N-Methoxy-N,4-dimethylbenzamide | C10H13NO2 | CID 5133773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. calpaclab.com [calpaclab.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. tousimis.com [tousimis.com]

- 18. fishersci.com [fishersci.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ketones using N-Methoxy-N,2-dimethylbenzamide and Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, with ketones serving as crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. A significant challenge in ketone synthesis via the addition of organometallic reagents to carboxylic acid derivatives is the propensity for over-addition, leading to the formation of tertiary alcohols as byproducts. The Weinreb-Nahm ketone synthesis, which utilizes N-methoxy-N-methylamides (Weinreb amides), provides an elegant solution to this problem.[1][2]

This application note details the use of a specific Weinreb amide, N-Methoxy-N,2-dimethylbenzamide, in the synthesis of ketones through its reaction with various Grignard reagents. The key to the success of this method lies in the formation of a stable, chelated tetrahedral intermediate upon the addition of the Grignard reagent to the Weinreb amide. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the organometallic reagent.[1][3] This methodology is characterized by its high chemoselectivity, broad functional group tolerance, and typically high yields of the desired ketone.[4][5]

Reaction Mechanism and Workflow

The overall process involves two main stages: the preparation of the this compound and its subsequent reaction with a Grignard reagent to yield the target ketone after workup.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl carbon of the this compound, forming a tetrahedral intermediate. This intermediate is stabilized by chelation between the magnesium atom, the carbonyl oxygen, and the methoxy group's oxygen. This stable five-membered ring prevents the elimination of the methoxyamine group and subsequent over-addition of the Grignard reagent. Upon acidic workup, the chelated intermediate is hydrolyzed to afford the final ketone product.[1][3]

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Workflow

The general workflow for the synthesis of ketones using this compound and Grignard reagents is depicted below. The process begins with the preparation of the Weinreb amide, followed by the Grignard reaction and purification of the final product.

Caption: General experimental workflow for ketone synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the Weinreb amide from 2-methylbenzoic acid.

Materials:

-

2-Methylbenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Acid Chloride Formation: To a solution of 2-methylbenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-methylbenzoyl chloride.

-

Amide Formation: Dissolve the crude 2-methylbenzoyl chloride in anhydrous THF and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a mixture of THF and pyridine (2.2 eq). Slowly add the amine solution to the acid chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction with water and extract with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel to afford the pure product.

Protocol 2: General Procedure for the Synthesis of Ketones

This protocol outlines the reaction of this compound with a Grignard reagent.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride) (1.1 - 2.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate or Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.1 - 2.0 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-